molecular formula C9H17N3O4 B1337182 H-D-Ala-Ala-Ala-OH CAS No. 5874-89-5

H-D-Ala-Ala-Ala-OH

Cat. No. B1337182
CAS RN: 5874-89-5
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-Ala-Ala-OH is a tripeptide, which is composed of three amino acids, alanine. It is a well-known peptide that has been used in various scientific research applications. The peptide has a wide range of biochemical and physiological effects, which makes it an essential tool in the laboratory.

Scientific Research Applications

Conformation-dependent Reactivity

A study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues to understand if hydroxyl radicals (•OH) could initiate the unfolding of amino acid residues. This research is critical for understanding the rapid (•OH)-initiated unfolding of peptides and proteins, which is proposed in diseases involving peptide misfolding, such as Alzheimer's. The elementary reaction coordinates of H abstraction by (•OH) in different conformations of Gly and Ala were computed, revealing dramatic changes in conformers upon conversion to their radical forms (Gly(•) and Ala(•)), which could indicate a pathway for (•OH)-induced peptide unfolding (Owen et al., 2012).

Interaction with Metals

The study by Koleva et al. (2007) characterized the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its coordination ability with Au(III), highlighting the peptide's bidentate coordination via an O-atom of the COO−-group and N-amide nitrogen. This research demonstrates the potential of peptides to form complexes with metals, which is significant for understanding the structural and functional roles of peptides in biological systems and their applications in bioinorganic chemistry (Koleva et al., 2007).

Antiplasmodial Activity

Research by Silva et al. (2014) on the antiplasmodial activity of angiotensin II and its Ala scan analogs against Plasmodium species provides insights into the role of specific amino acid residues in biological activity. The study suggests the potential of modifying peptide sequences to enhance or understand their bioactivity, which is crucial for designing therapeutic agents (Silva et al., 2014).

Structural Analysis of Polypeptides

A precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH by Souma et al. (2008) using quantum chemical calculations and solid-state NMR measurement elucidates the conformational characteristics of the α-helix in polypeptides. This research contributes to the fundamental understanding of peptide structure, which is essential for the study of protein folding, stability, and function (Souma et al., 2008).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ala-Ala-Ala-OH

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